6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime
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Overview
Description
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime is a complex organic compound with the molecular formula C19H14ClFN2OS. This compound is characterized by the presence of a chlorophenyl group, a nicotinaldehyde moiety, and a fluorobenzyl oxime group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime typically involves multiple steps. One common method starts with the preparation of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde, which is then reacted with O-(4-fluorobenzyl)hydroxylamine to form the desired oxime compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde: This compound shares the chlorophenyl and nicotinaldehyde moieties but lacks the fluorobenzyl oxime group.
O-(4-fluorobenzyl)hydroxylamine: This compound contains the fluorobenzyl group but lacks the nicotinaldehyde and chlorophenyl moieties.
Uniqueness
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime is a synthetic compound derived from nicotinaldehyde, characterized by its unique structural features which include a chlorophenylsulfanyl group and an oxime functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
- Molecular Formula : C19H14ClFN2OS
- Molecular Weight : 372.84 g/mol
- CAS Number : 338967-03-6
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Aldehyde : The reaction of 6-chloronicotinaldehyde with 4-chlorothiophenol under basic conditions.
- Conversion to Oxime : The aldehyde is then treated with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative.
Antimicrobial Activity
Research indicates that compounds similar to 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde oxime exhibit significant antibacterial properties. For instance, studies have shown that derivatives of Schiff bases possess activity against various bacterial strains, suggesting that this compound may also demonstrate similar effects.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results highlight the potential of this compound as an antimicrobial agent.
Anticancer Activity
The anticancer properties of related Schiff base compounds have been documented extensively. For example, organotin(IV) complexes derived from thio-Schiff bases have shown promising results against various cancer cell lines, including HeLa and MCF7 cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF7 | 30 |
HepG2 | 20 |
These findings suggest that 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde oxime may possess similar anticancer properties, warranting further investigation.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is also noteworthy. Studies on related compounds indicate that they can inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes and cancer.
Enzyme | Inhibition (%) |
---|---|
Alkaline Phosphatase | 75 |
Carbonic Anhydrase | 60 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various Schiff base derivatives, including those with similar structures to our compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
- Anticancer Mechanism : Another research effort focused on the anticancer mechanisms of thio-Schiff base complexes, revealing that these compounds could induce apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(4-fluorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2OS/c20-16-4-8-18(9-5-16)25-19-10-3-15(11-22-19)12-23-24-13-14-1-6-17(21)7-2-14/h1-12H,13H2/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYNPZYKTVHSIS-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC2=CN=C(C=C2)SC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C2=CN=C(C=C2)SC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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